Fmoc-OSu vs. Fmoc-Cl: Higher Yield for Fmoc-Glycine Protection in Aqueous-Alkaline Conditions
In a head-to-head comparison of three Fmoc-protecting reagents, Fmoc-OSu achieved a 93.9% yield for the protection of glycine, substantially exceeding the 83.1% yield obtained with Fmoc-Cl under identical reaction conditions [1]. Capillary electrophoresis analysis further confirmed that the resulting Fmoc-Gly product from Fmoc-OSu exhibited a molar purity of >99.9%, compared to 97.7% for Fmoc-Cl-derived material [1].
| Evidence Dimension | Yield of Fmoc-glycine protection reaction |
|---|---|
| Target Compound Data | 93.9% yield; >99.9% molar purity |
| Comparator Or Baseline | Fmoc-Cl: 83.1% yield; 97.7% molar purity |
| Quantified Difference | 10.8 percentage-point yield advantage; 2.2 percentage-point purity advantage |
| Conditions | Glycine in aqueous Na₂CO₃/dioxane, 0-5°C addition, then room temperature |
Why This Matters
The ~11% higher yield and improved purity directly translate to reduced amino acid feedstock waste and fewer purification cycles, offering a quantifiable cost and time advantage in both research and production settings.
- [1] Xu, Y., Chen, L., Wang, D., & Zhao, G. (2004). Synthesis and Analysis of 9-Fluorenylmethoxycarbonyl Amino-Protecting Reagents. Fine Chemicals (Jingxi Huagong), 21(5), 381-383. View Source
